molecular formula C6H5F5N2 B12863444 1-Methyl-5-(pentafluoroethyl)-1H-imidazole

1-Methyl-5-(pentafluoroethyl)-1H-imidazole

Cat. No.: B12863444
M. Wt: 200.11 g/mol
InChI Key: LDESSZQBDWYHCZ-UHFFFAOYSA-N
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Description

1-Methyl-5-(pentafluoroethyl)-1H-imidazole is a fluorinated heterocyclic compound. The presence of the pentafluoroethyl group imparts unique chemical and physical properties to the molecule, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(pentafluoroethyl)-1H-imidazole typically involves the introduction of the pentafluoroethyl group into the imidazole ring. One common method includes the reaction of 1-methylimidazole with pentafluoroethyl iodide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, with a base like potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, minimizing by-products and optimizing the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-(pentafluoroethyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The pentafluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

1-Methyl-5-(pentafluoroethyl)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(pentafluoroethyl)-1H-imidazole involves its interaction with specific molecular targets. The pentafluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-Methyl-3-(trifluoromethyl)-1H-imidazole
  • 1-Methyl-5-(trifluoromethyl)-1H-imidazole
  • 1-Methyl-3-(pentafluoroethyl)-1H-imidazole

Uniqueness: 1-Methyl-5-(pentafluoroethyl)-1H-imidazole is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its trifluoromethyl counterparts.

Properties

Molecular Formula

C6H5F5N2

Molecular Weight

200.11 g/mol

IUPAC Name

1-methyl-5-(1,1,2,2,2-pentafluoroethyl)imidazole

InChI

InChI=1S/C6H5F5N2/c1-13-3-12-2-4(13)5(7,8)6(9,10)11/h2-3H,1H3

InChI Key

LDESSZQBDWYHCZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C(C(F)(F)F)(F)F

Origin of Product

United States

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